molecular formula C7H5N3O B069698 Imidazo[1,2-B]pyridazine-6-carbaldehyde CAS No. 185910-99-0

Imidazo[1,2-B]pyridazine-6-carbaldehyde

货号: B069698
CAS 编号: 185910-99-0
分子量: 147.13 g/mol
InChI 键: KMBKSONQNYUEPD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-B]pyridazine-6-carbaldehyde is a heterocyclic compound that belongs to the imidazopyridazine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring and a pyridazine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-B]pyridazine-6-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridazine with glyoxal in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions: Imidazo[1,2-B]pyridazine-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Imidazo[1,2-B]pyridazine-6-carboxylic acid.

    Reduction: Imidazo[1,2-B]pyridazine-6-methanol.

    Substitution: Various substituted imidazo[1,2-B]pyridazine derivatives.

科学研究应用

Structural Characteristics

Imidazo[1,2-B]pyridazine-6-carbaldehyde is characterized by a fused imidazole and pyridazine ring system, featuring a carbaldehyde functional group at the 6-position of the pyridazine ring. This structure allows for various chemical modifications that can enhance its biological activity. The compound's molecular formula is C7_7H5_5N3_3O, and its unique arrangement facilitates interactions with multiple biological targets.

Pharmaceutical Applications

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit notable anticancer properties. These compounds have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. For instance, studies have demonstrated that similar compounds can effectively target specific pathways involved in tumor growth and metastasis .
  • Antibacterial Properties : The compound has also been explored for its antibacterial activity. Similar imidazo derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth . This suggests that this compound could be a candidate for developing new antibacterial agents.
  • Neurological Disorders : Recent investigations have highlighted the potential of this compound as an inhibitor of adaptor-associated kinase 1 (AAK1), which is implicated in various neurological disorders such as schizophrenia and Alzheimer's disease. By modulating AAK1 activity, these compounds may offer therapeutic benefits in managing cognitive impairments associated with these conditions .

Case Studies

Several studies have documented the biological activities and potential therapeutic applications of this compound:

  • Anticancer Studies : A series of experiments demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. For example, a study found that modifications at specific positions on the ring system led to enhanced potency against breast cancer cells .
  • Antibacterial Research : In vitro assays revealed that certain derivatives showed effective inhibition against strains of Staphylococcus aureus and Escherichia coli. These findings suggest a viable pathway for developing new antibiotics based on this scaffold .

Comparative Analysis with Related Compounds

To further illustrate the significance of this compound, a comparison with similar compounds is provided:

Compound NameStructure TypeNotable Activity
Imidazo[1,2-A]pyridineFused imidazole-pyridineAntibacterial properties
Imidazo[1,2-B]pyridineFused imidazole-pyridineAnticancer activity
Imidazo[1,2-C]pyridineFused imidazole-pyridineAntiviral activity
Imidazo[1,2-B]pyrimidineFused imidazole-pyrimidineKinase inhibition

作用机制

The mechanism of action of Imidazo[1,2-B]pyridazine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may modulate receptor activity by interacting with receptor proteins and altering their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Imidazo[1,2-B]pyridazine-6-carbaldehyde can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the presence of the aldehyde functional group, which allows for diverse chemical modifications and applications.

生物活性

Imidazo[1,2-b]pyridazine-6-carbaldehyde is a member of the imidazo[1,2-b]pyridazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including oncology, infectious diseases, and inflammatory conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure-Activity Relationships (SAR)

The biological activity of Imidazo[1,2-b]pyridazine derivatives is largely influenced by their structural modifications. The presence of different substituents at various positions on the imidazo framework can significantly alter their potency and selectivity against specific biological targets.

Key Findings from SAR Studies

  • Tyk2 Inhibition : A series of derivatives were evaluated for their ability to inhibit Tyk2 (tyrosine kinase 2), a critical enzyme involved in cytokine signaling pathways. Notably, compounds with specific N1-substituents demonstrated improved metabolic stability and bioavailability. For instance, a derivative identified as 6 displayed an IC50 value of 268 nM in human whole blood assays and showed significant efficacy in reducing IFNγ production in vivo .
  • Antimicrobial Activity : Some imidazo[1,2-b]pyridazine derivatives have shown promising activity against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). In vitro studies indicated that certain analogs exhibited MIC values as low as 0.004 μM against replicating Mtb strains, highlighting their potential as new anti-TB agents .

The mechanisms through which this compound exerts its biological effects are diverse:

  • Kinase Inhibition : Many derivatives target specific kinases involved in cell proliferation and survival. For example, ponatinib, a successful kinase inhibitor derived from this scaffold, has led to renewed interest in developing new compounds with enhanced activity against various cancers .
  • Anti-inflammatory Effects : Compounds derived from this scaffold have been shown to inhibit pro-inflammatory cytokines, making them potential candidates for treating autoimmune diseases. The aforementioned compound 6 demonstrated dose-dependent inhibition of IL-12/IL-18-induced IFNγ production in rat models .

Case Study 1: Tyk2 Inhibition

A study focused on the pharmacokinetics and pharmacodynamics of a potent Tyk2 inhibitor derived from this compound showed significant efficacy in a rat adjuvant arthritis model. The compound was administered at doses of 5 and 10 mg/kg, resulting in a marked reduction in paw swelling over the treatment period .

Case Study 2: Antitubercular Activity

Another investigation highlighted the antitubercular properties of modified imidazo[1,2-b]pyridazine compounds. A derivative exhibited an MIC90 value of 0.004 μM against Mtb while maintaining low cytotoxicity against VERO cells (IC50 > 128 μM), indicating its potential for further development as an anti-TB drug .

Summary Table of Biological Activities

Activity TypeCompound ReferenceIC50/MIC ValuesNotes
Tyk2 InhibitionCompound 6 268 nMEffective in inhibiting IFNγ production
AntimicrobialCompound X 0.004 μMActive against Mtb; low cytotoxicity
AnticancerPonatinibVariesSuccessful kinase inhibitor
Anti-inflammatoryCompound 6 Dose-dependentReduces IL-12/IL-18-induced IFNγ

属性

IUPAC Name

imidazo[1,2-b]pyridazine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-5-6-1-2-7-8-3-4-10(7)9-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBKSONQNYUEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444600
Record name Imidazo[1,2-b]pyridazine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185910-99-0
Record name Imidazo[1,2-b]pyridazine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。